molecular formula C22H23N3O4 B4547142 (Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

Cat. No.: B4547142
M. Wt: 393.4 g/mol
InChI Key: XQXYEGCXPXYHRS-OLVUBZDSSA-N
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Description

(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of an amide bond between a carboxylic acid derivative and an amine.

    Alkylation: Addition of a butyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, amidation, and alkylation processes, often using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the amide and phenylprop-2-enoyl groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide: shares similarities with other nitrophenyl and phenylprop-2-enoyl derivatives.

    Nitrophenyl derivatives: Compounds containing nitrophenyl groups, known for their redox properties.

    Phenylprop-2-enoyl derivatives: Compounds with phenylprop-2-enoyl groups, often studied for their biological activities.

Uniqueness

The unique combination of nitrophenyl, phenylprop-2-enoyl, and butyl groups in this compound distinguishes it from other compounds

Properties

IUPAC Name

(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-2-3-14-23-22(27)20(16-18-10-7-11-19(15-18)25(28)29)24-21(26)13-12-17-8-5-4-6-9-17/h4-13,15-16H,2-3,14H2,1H3,(H,23,27)(H,24,26)/b13-12+,20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXYEGCXPXYHRS-OLVUBZDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
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(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

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